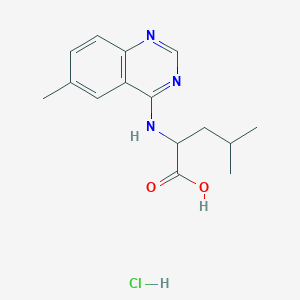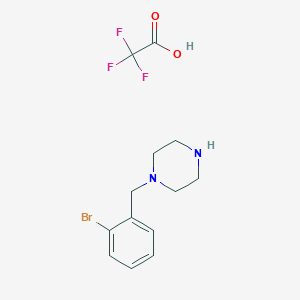
N,N'-diphenyl-1,3-adamantanedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-diphenyl-1,3-adamantanedicarboxamide, also known as DPAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, material science, and catalysis. DPAC is a member of the adamantane family, which is a class of compounds that has a unique cage-like structure. This structure makes DPAC a versatile compound that can be modified to suit different applications.
作用机制
The mechanism of action of N,N'-diphenyl-1,3-adamantanedicarboxamide varies depending on the application. In medicine, N,N'-diphenyl-1,3-adamantanedicarboxamide inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N,N'-diphenyl-1,3-adamantanedicarboxamide also inhibits the formation of amyloid-beta plaques by binding to the protein and preventing it from aggregating. In material science, N,N'-diphenyl-1,3-adamantanedicarboxamide acts as a building block by forming strong intermolecular interactions with other molecules, which results in the formation of new materials with unique properties.
Biochemical and Physiological Effects:
N,N'-diphenyl-1,3-adamantanedicarboxamide has been shown to have low toxicity and is well-tolerated in animals. In cancer cells, N,N'-diphenyl-1,3-adamantanedicarboxamide induces apoptosis by activating caspase-3, which is a protein that plays a key role in the process of programmed cell death. N,N'-diphenyl-1,3-adamantanedicarboxamide also inhibits the formation of amyloid-beta plaques by binding to the protein and preventing it from aggregating. In material science, N,N'-diphenyl-1,3-adamantanedicarboxamide forms strong intermolecular interactions with other molecules, which results in the formation of new materials with unique properties.
实验室实验的优点和局限性
N,N'-diphenyl-1,3-adamantanedicarboxamide has several advantages for lab experiments, including its versatility, low toxicity, and ease of synthesis. However, N,N'-diphenyl-1,3-adamantanedicarboxamide also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. N,N'-diphenyl-1,3-adamantanedicarboxamide is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for N,N'-diphenyl-1,3-adamantanedicarboxamide research, including the development of new materials with unique properties, the investigation of N,N'-diphenyl-1,3-adamantanedicarboxamide as a potential treatment for Alzheimer's disease, and the optimization of N,N'-diphenyl-1,3-adamantanedicarboxamide synthesis methods to improve yield and purity. N,N'-diphenyl-1,3-adamantanedicarboxamide can also be modified to suit different applications, which opens up new possibilities for research. Overall, N,N'-diphenyl-1,3-adamantanedicarboxamide is a promising compound that has the potential to make significant contributions to various fields.
合成方法
N,N'-diphenyl-1,3-adamantanedicarboxamide can be synthesized using a variety of methods, including the reaction of adamantane with phosgene and aniline. The reaction involves the formation of an intermediate, which is then converted into N,N'-diphenyl-1,3-adamantanedicarboxamide. Other methods include the reaction of 1,3-diaminoadamantane with phosgene and diphenylamine. The purity and yield of N,N'-diphenyl-1,3-adamantanedicarboxamide can be improved by using different solvents and reaction conditions.
科学研究应用
N,N'-diphenyl-1,3-adamantanedicarboxamide has been extensively studied for its potential applications in various fields. In medicine, N,N'-diphenyl-1,3-adamantanedicarboxamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. N,N'-diphenyl-1,3-adamantanedicarboxamide has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In material science, N,N'-diphenyl-1,3-adamantanedicarboxamide has been used as a building block for the synthesis of new materials with unique properties. N,N'-diphenyl-1,3-adamantanedicarboxamide has also been used as a catalyst in various reactions, including the synthesis of polymers.
属性
IUPAC Name |
1-N,3-N-diphenyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-21(25-19-7-3-1-4-8-19)23-12-17-11-18(13-23)15-24(14-17,16-23)22(28)26-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBFYIUPDKGHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-diphenyladamantane-1,3-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)


![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)

![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)


![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)